molecular formula C17H16N4O3 B2667702 1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-24-1

1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2667702
CAS RN: 899997-24-1
M. Wt: 324.34
InChI Key: RGBBBQWNIBPSLJ-UHFFFAOYSA-N
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Description

The compound “1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex heterocyclic compound. It contains an oxazolo[2,3-f]purine core, which is a type of purine derivative. Purines are fundamental components of nucleic acids and many other biological molecules . The compound also contains a phenethyl group, which is a common structural motif in many bioactive compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds like imidazole and benzimidazole derivatives are known to participate in a variety of chemical reactions, including cycloaddition reactions .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Purine derivatives have been extensively studied for their receptor affinity, particularly towards serotoninergic and dopaminergic receptors, which play a crucial role in mood regulation and neurological functions. For example, compounds with a purine-2,4-dione nucleus have shown significant affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, demonstrating potential as anxiolytic and antidepressant agents. Docking studies suggest that substituents at specific positions of the purine structure can be essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Structural Analysis

The synthesis and characterization of purine derivatives have been pivotal in exploring their potential applications. For instance, the synthesis of mesoionic purinone analogs has contributed to understanding the properties and reactivities of purine compounds under various conditions, which is crucial for designing drugs with improved efficacy and stability (Coburn & Taylor, 1982).

Molecular Interactions and Pharmacological Potential

Studies have also focused on the molecular interactions and topology of interactions in polymorphs of methylxanthines, a category related to purines, to elucidate the biological activity profile of these compounds. Such research helps in understanding the nature of intra- and intermolecular interactions, including hydrogen bonds and π···π stacking interactions, which are fundamental for the recognition and binding processes in biological systems (Latosinska et al., 2014).

Novel Derivatives and Therapeutic Applications

Further research includes the development of novel purine derivatives, such as selenyl and thiadiazolyl compounds, which have been synthesized and evaluated for their structural properties and potential therapeutic applications. These efforts illustrate the ongoing exploration of purine structures to discover new drugs and therapeutic agents (Gobouri, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

Given the importance of purine derivatives in biology and medicine, it’s possible that “1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” and related compounds could be subjects of future research. They might be explored for potential therapeutic applications, or used as tools to study biological processes .

properties

IUPAC Name

4,7-dimethyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-10-21-13-14(18-16(21)24-11)19(2)17(23)20(15(13)22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBBBQWNIBPSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-2-(2-phenylethyl)purino[8,7-b][1,3]oxazole-1,3-dione

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